4-(1H-吡唑-3-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

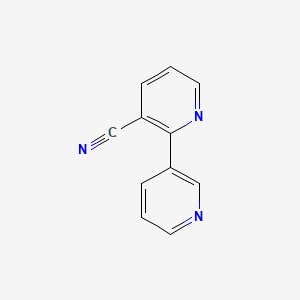

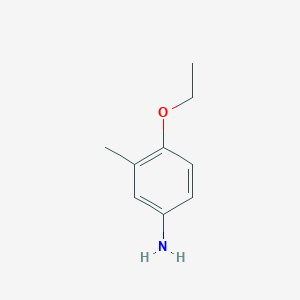

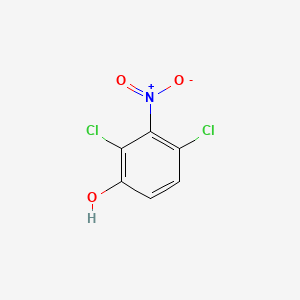

4-(1H-Pyrazol-3-yl)morpholine, commonly known as 4PM, is a heterocyclic compound with a pyrazole ring and a morpholine ring. It is a colorless, odorless, and water-soluble compound. 4PM has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and biochemistry.

科学研究应用

合成和荧光性质

一项研究探讨了炔丙胺的酮衍生物,包括吗啉-4-基,作为乙炔 2-吡唑啉和吡唑合成的合成等效物。这些产物表现出显着的荧光能力,一些化合物显示出非常大的斯托克斯位移,突出了它们在材料科学中创建荧光标记或探针的潜力 (Odin 等人,2022)。

抗菌活性

另一个研究领域涉及合成含有吡唑、嘧啶和吗啉类似物的 novel 衍生物。对这些化合物对各种细菌和真菌菌株的抗菌活性进行了评估。发现吸电子基团的存在显着增强了这些合成化合物的抗菌活性 (Desai 等人,2016)。

抗胆碱酯酶剂

研究还深入探讨了吡唑啉衍生物的合成,以评估其抗胆碱酯酶作用,这对于治疗神经退行性疾病至关重要。这些衍生物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 表现出抑制作用,表明它们在开发治疗阿尔茨海默病等疾病方面的潜力 (Altıntop,2020)。

抗乳腺癌活性

一项关于吗啉取代苯磺酰胺的合成和分子对接的研究评估了其抗乳腺癌活性。该化合物对 MCF-7 乳腺癌细胞系显示出有希望的结果,在 MTT 试验结果中优于标准药物 4-羟基他莫昔芬。这突出了它作为强效抗乳腺癌剂的潜力 (Kumar 等人,2021)。

抗炎活性

探索了合成含有 4-吗啉苯基部分的新型吡唑啉衍生物的抗炎活性。与参考药物吲哚美辛相比,这些化合物表现出不同程度的活性,表明它们在开发新的抗炎剂方面很有用 (Khalil,2011)。

安全和危害

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing when handling "4-(1H-Pyrazol-3-yl)morpholine" . Ingestion and inhalation should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

未来方向

The future directions for the study of “4-(1H-Pyrazol-3-yl)morpholine” could involve further profiling of the most selective compounds in the 1-arylpyrazole class . Additionally, more research could be conducted to fully characterize the molecular structure of “4-(1H-Pyrazol-3-yl)morpholine” and to understand its mechanism of action .

作用机制

Target of Action

The primary target of 4-(1H-Pyrazol-3-yl)morpholine is adenosine kinase of Trypanosoma brucei rhodesiense (TbrAK), a key enzyme of the parasite purine salvage pathway which is vital for parasite survival . This compound interacts specifically and tightly with TbrAK with nanomolar affinity .

Mode of Action

4-(1H-Pyrazol-3-yl)morpholine interacts with its target, adenosine kinase, and enhances its activity . The kinetic analysis provided strong evidence that the observed hyperactivation of TbrAK is due to the abolishment of the intrinsic substrate-inhibition .

Biochemical Pathways

The compound affects the purine salvage pathway, which is vital for the survival of the parasite. By interacting with adenosine kinase, it disrupts the normal function of this pathway, leading to detrimental effects on the parasite .

Pharmacokinetics

Its specific and tight interaction with tbrak suggests that it may have good bioavailability .

Result of Action

The result of the action of 4-(1H-Pyrazol-3-yl)morpholine is the hyperactivation of adenosine kinase, leading to the disruption of the purine salvage pathway. This disruption is detrimental to the survival of the parasite, making the compound effective against Trypanosoma brucei rhodesiense .

Action Environment

生化分析

Biochemical Properties

4-(1H-Pyrazol-3-yl)morpholine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate . This interaction is crucial as it can influence the regulation of adenosine levels in cells, impacting various physiological processes. Additionally, 4-(1H-Pyrazol-3-yl)morpholine has shown potential in inhibiting certain enzymes, thereby modulating biochemical pathways and cellular functions.

Molecular Mechanism

At the molecular level, 4-(1H-Pyrazol-3-yl)morpholine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with adenosine kinase results in the inhibition of the enzyme’s activity, thereby affecting the phosphorylation of adenosine . This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes.

属性

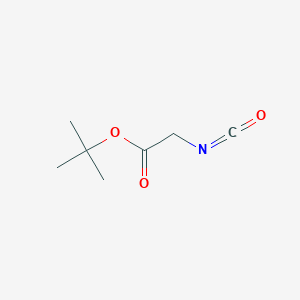

IUPAC Name |

4-(1H-pyrazol-5-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-8-9-7(1)10-3-5-11-6-4-10/h1-2H,3-6H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYLGQQDYJAERJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609785 |

Source

|

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474656-47-8 |

Source

|

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)